1,6-Pyrenediol

Descripción general

Descripción

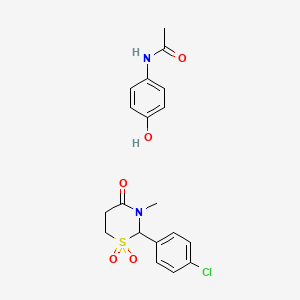

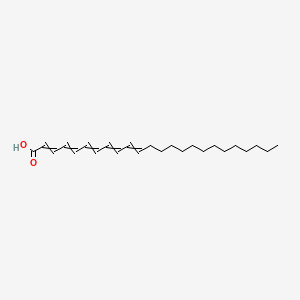

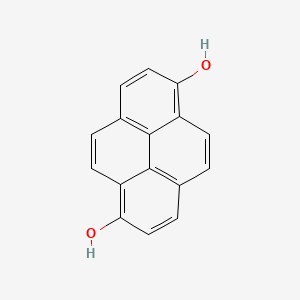

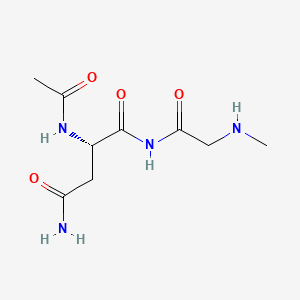

1,6-Pyrenediol, also known as 1,6-Dihydroxypyrene, is a chemical compound with the molecular formula C16H10O2 . It has an average mass of 234.249 Da and a monoisotopic mass of 234.068085 Da .

Synthesis Analysis

1,6-Pyrenediol can be synthesized through various methods. One such method involves the Sonogashira–Hagihara polycondensation reaction . Another method involves a double or quadruple benzannulation reaction of alkynes promoted by Brønsted acid .Molecular Structure Analysis

The molecular structure of 1,6-Pyrenediol consists of 16 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

1,6-Pyrenediol can undergo various chemical reactions. For instance, it can be involved in the synthesis of 1,6-disubstituted pyrene-based conjugated microporous polymers for reversible adsorption and fluorescence sensing of iodine . It can also undergo oxidation reactions when used as a photocatalyst .Physical And Chemical Properties Analysis

1,6-Pyrenediol has a melting point of 223-225 °C and a predicted boiling point of 505.2±23.0 °C. It has a predicted density of 1.474±0.06 g/cm3 and a predicted pKa of 9.63±0.30 .Aplicaciones Científicas De Investigación

Environmental and Marine Biology Research

- Pyrene Metabolism and Tissue Distribution in Rats: Pyrene, a polycyclic aromatic hydrocarbon (PAH), has been studied for its metabolites like pyrenediol and their distribution in various tissues following oral administration in rats. These studies provide insights into environmental and public health risks associated with PAHs (Saengtienchai et al., 2015).

- Bioaccumulation and Biotransformation in Marine Life: Research on marine whelks exposed to pyrene and its metabolites, including pyrenediol, has revealed intricate metabolic pathways and highlighted the significance of studying biotransformation products for assessing exposure to environmental contaminants (Beach et al., 2010).

Organic Chemistry and Material Science

- Photophysical Properties and Fluorescent Probe Design: Investigations into alkynylpyrenes, including 1,6-pyrenediol derivatives, have led to the development of fluorescent probes. These studies provide insights into intramolecular charge transfer effects and applications in designing materials with specific photophysical properties (Ji et al., 2009).

- Electroluminescent Organic Semiconductors: Research into pyrene-based organic semiconductors, potentially including derivatives like 1,6-pyrenediol, has implications for the development of efficient organic light-emitting diodes (OLEDs) and other electronic applications (Salunke et al., 2016).

Biomedical Research

- Chromatin Interaction in Human Cells: A study on 1,6-hexanediol, a compound structurally related to 1,6-pyrenediol, revealed its ability to immobilize and condense chromatin in living human cells, offering insights into chromatin dynamics and cell biology (Itoh et al., 2021).

- DNA Sensing and Imaging: Pyrene-functionalized oligopeptides, which could potentially include 1,6-pyrenediol derivatives, have been developed as molecular beacons for sensing and imaging nucleic acids within cells. This research has implications for biomedical imaging and diagnostics (Wu et al., 2012).

Propiedades

IUPAC Name |

pyrene-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJSAJJBBSJUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145417 | |

| Record name | 1,6-Pyrenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Pyrenediol | |

CAS RN |

10262-84-7 | |

| Record name | 1,6-Dihydroxypyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10262-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Pyrenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010262847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Pyrenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

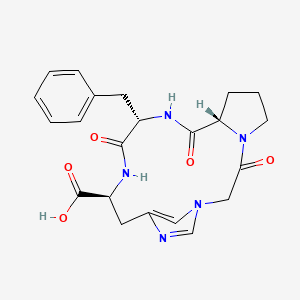

![7-[(2-Benzyl-3-sulfanylpropanoyl)amino]heptanoic acid](/img/structure/B1210883.png)

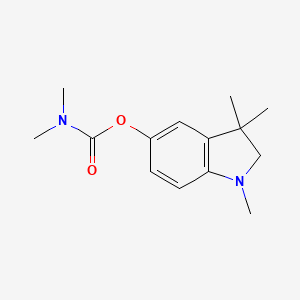

![Ethyl 4-[[2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]benzoate](/img/structure/B1210886.png)

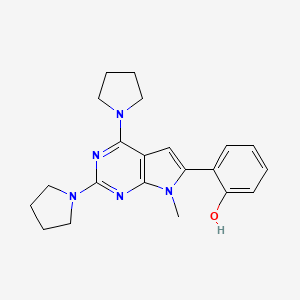

![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B1210888.png)